2,6-Difluoronitrobenzenesulfonyl chloride
Description
General Context of Fluorinated Aromatic Compounds in Advanced Synthesis
Fluorinated aromatic compounds are a cornerstone of modern chemistry, valued for the unique properties conferred by the fluorine atom. rsc.orgmdpi.com As the most electronegative element, fluorine's incorporation into an aromatic ring dramatically alters the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. mdpi.comresearchgate.net This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). rsc.org The development of new methods for synthesizing fluorinated organic molecules remains a high-priority area of research due to their vast applications. mdpi.comresearchgate.net
Significance of Nitro-Substituted Aromatic Systems in Chemical Transformations
Nitro-substituted aromatic systems are versatile intermediates in organic synthesis. The nitro group is a powerful electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. environmentclearance.nic.in It deactivates the ring towards electrophilic substitution, directing incoming groups to the meta position. chemicalbook.com Conversely, it activates the ring for nucleophilic aromatic substitution, stabilizing the intermediates formed during the reaction. environmentclearance.nic.inresearchgate.net Furthermore, the nitro group itself is a key functional handle, readily reduced to an amino group, which is a critical step in the synthesis of dyes, pharmaceuticals, and other complex molecules. environmentclearance.nic.in
Overview of Aryl Sulfonyl Chlorides as Versatile Synthetic Intermediates
Aryl sulfonyl chlorides are highly reactive compounds that serve as crucial building blocks in organic chemistry. magtech.com.cn They are primary precursors for the synthesis of sulfonamides, a class of compounds famous for the "sulfa drugs" and widely used in medicinal chemistry. sigmaaldrich.com Beyond sulfonamide formation, sulfonyl chlorides are used to prepare sulfonate esters, sulfones, and sulfinic acids. Their reactivity stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. researchgate.net They are important intermediates for creating complex molecules and are used in functional group protection and activation.
Defining the Research Landscape for 2,6-Difluoronitrobenzenesulfonyl Chloride
While the individual functionalities of fluoro, nitro, and sulfonyl chloride groups on an aromatic ring are well-studied, specific isomers combining all three can present unique synthetic challenges and opportunities. Direct literature detailing the synthesis or properties of this compound is notably scarce. However, the synthesis of other isomeric fluoronitrobenzenesulfonyl chlorides has been successfully documented. researchgate.net A 2010 study by Lukin et al. described a two-step procedure to prepare five such isomers from corresponding difluoronitrobenzenes, highlighting their potential as building blocks for creating complex, sequentially functionalized molecules. researchgate.net Therefore, the research landscape for this compound is best understood by examining the established chemistry of its close structural analogues and potential synthetic precursors.
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-3(8)1-2-4(5(6)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVMRABITVHXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245345 | |
| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612541-20-5 | |
| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612541-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl chloride, 2,6-difluoro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101245345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Difluoronitrobenzenesulfonyl Chloride
Precursor Synthesis and Functionalization Strategies
The foundation of a successful synthesis lies in the efficient construction of an aromatic ring bearing the necessary fluorine and nitro substituents in the correct positions.
A critical intermediate for the target compound is 2,6-difluoronitrobenzene. One documented laboratory-scale synthesis of this precursor starts from 2,6-difluoroaniline (B139000). chemicalbook.com In this method, 2,6-difluoroaniline is oxidized using sodium perborate (B1237305) tetrahydrate in glacial acetic acid. The reaction is maintained at an elevated temperature of 80-90°C for approximately one hour. chemicalbook.com Following a workup procedure involving extraction with ether and purification, 2,6-difluoronitrobenzene can be isolated. chemicalbook.com
Another general strategy for producing fluorinated nitroaromatics is through halogen exchange (Halex) reactions. While not specific to the 2,6-isomer, the synthesis of 2,4-difluoronitrobenzene (B147775) from 2,4-dichloronitrobenzene (B57281) illustrates this principle. google.comgoogle.com This process involves reacting the chlorinated precursor with a fluoride (B91410) salt, such as potassium fluoride, often in the presence of a phase transfer catalyst or in a high-boiling point solvent like sulfolane. google.comgoogle.com Such methods are vital in industrial chemistry for accessing fluoroaromatics from more readily available chloroaromatics.
Table 1: Synthesis of 2,6-Difluoronitrobenzene Precursor
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
The introduction of nitro and halogen groups onto an aromatic ring is a cornerstone of organic synthesis, typically proceeding via electrophilic aromatic substitution. byjus.com
Nitration is commonly achieved by treating an aromatic compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. pharmaguideline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. byjus.comorganicchemistrytutor.com This ion is then attacked by the electron-rich benzene (B151609) ring to form the nitroaromatic product. organicchemistrytutor.com
Halogenation with chlorine or bromine requires the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the aromatic ring. masterorganicchemistry.com Direct fluorination of aromatic rings is generally avoided due to the high reactivity and exothermicity of fluorine gas, making it difficult to control. libretexts.org Therefore, synthetic strategies often rely on starting with precursors that already contain the fluoro-substituents.
To form the final product, a sulfur-containing functional group must be introduced onto the difluoronitrobenzene ring system.
One primary method is sulfonation , which introduces a sulfonic acid group (-SO₃H). This is typically accomplished by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). organicchemistrytutor.com Sulfur trioxide is a powerful electrophile that reacts with the arene to yield an arylsulfonic acid. wikipedia.org This reaction is an example of an electrophilic aromatic substitution. wikipedia.org
An alternative approach to forming a carbon-sulfur bond involves organometallic intermediates. For example, the synthesis of the related compound 2,6-difluorobenzenesulfonyl chloride can be achieved by starting with 1,3-difluorobenzene. chemicalbook.com The process involves lithiation at a position between the two fluorine atoms using n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with sulfur dioxide gas. The intermediate sulfinate is then treated with a chlorine source like N-chlorosuccinimide (NCS) to afford the desired sulfonyl chloride. chemicalbook.com This route demonstrates a powerful method for regioselective introduction of the sulfonyl chloride group.
Chlorosulfonation Approaches
With a suitable difluoronitrobenzene precursor in hand, the final and most critical step is the introduction of the sulfonyl chloride (-SO₂Cl) functional group. This can be achieved through either direct or indirect pathways.
Direct chlorosulfonation is a standard industrial method for preparing arylsulfonyl chlorides. The reaction involves treating an activated or deactivated aromatic compound directly with chlorosulfonic acid (ClSO₃H). The aromatic ring attacks the electrophilic sulfur atom of the chlorosulfonic acid, leading to the formation of the sulfonyl chloride with the concurrent elimination of water. For a precursor like 2,6-difluoronitrobenzene, this would be a one-step method to generate the final product, although the specific conditions and yields for this particular substrate are not widely detailed in readily available literature.
Indirect methods provide alternative routes that can offer advantages in terms of regioselectivity or substrate compatibility.
A common two-step indirect method involves the initial sulfonation of the aromatic precursor to form the corresponding sulfonic acid, as described previously. This sulfonic acid derivative is then converted into the more reactive sulfonyl chloride. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Sulfonyl chlorides are known to be reactive compounds that serve as precursors to other sulfonated derivatives. libretexts.org
A distinct and effective indirect synthesis has been developed for a range of fluoronitrobenzenesulfonyl chlorides. researchgate.net This two-step procedure begins with the reaction of a difluoronitrobenzene with phenylmethanethiol, which results in the formation of a thioether. In the second step, this thioether undergoes oxidative cleavage with chlorine gas to yield the final sulfonyl chloride product in good yields. researchgate.net This method provides a valuable alternative to direct chlorosulfonation or routes proceeding through sulfonic acids.
Table 2: Indirect Synthesis of Fluoronitrobenzenesulfonyl Chlorides
| Step | Precursor | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Difluoronitrobenzene | Phenylmethanethiol | Aryl thioether | researchgate.net |
Optimization of Chlorosulfonation Reagents and Conditions
The direct chlorosulfonation of aromatic compounds is a fundamental method for the synthesis of sulfonyl chlorides. The optimization of this process is critical to maximize yield and purity while minimizing side reactions. Key parameters that are typically manipulated include the choice of chlorosulfonating agent, reaction temperature, reaction time, and the ratio of reactants.
For analogous chlorosulfonation reactions, a Design of Experiments (DOE) approach is often employed to systematically optimize these parameters. This statistical method allows for the simultaneous investigation of multiple variables to identify the most favorable reaction conditions.
Key Optimization Parameters:
Chlorosulfonating Agent: While chlorosulfonic acid is a common reagent, its high reactivity can lead to undesired side products. The use of milder reagents or additives can improve selectivity.
Temperature: Temperature control is crucial. Lower temperatures can slow down the reaction but may increase selectivity, while higher temperatures can accelerate the reaction but may also promote the formation of impurities.
Reaction Time: The duration of the reaction needs to be sufficient for the completion of the chlorosulfonation without allowing for the degradation of the product.
Stoichiometry: The molar ratio of the aromatic substrate to the chlorosulfonating agent is a critical factor. An excess of the agent can lead to di-sulfonation or other side reactions.
Table 1: Illustrative Parameters for Chlorosulfonation Optimization
| Parameter | Range/Options | Desired Outcome |
| Temperature | -10°C to 50°C | Maximize yield, minimize impurity formation |
| Equivalents of ClSO₃H | 1.1 to 5.0 | Achieve complete conversion without side reactions |
| Reaction Time | 1 to 24 hours | Ensure reaction completion, prevent product degradation |
This systematic optimization is essential for developing a robust and scalable process for the synthesis of compounds like 2,6-difluoronitrobenzenesulfonyl chloride.
Diazotization-Based Synthetic Routes
Diazotization-based syntheses provide a versatile and regioselective alternative for the preparation of aryl sulfonyl chlorides. This multi-step approach typically begins with an appropriately substituted aniline (B41778) derivative, which is converted into a diazonium salt. This intermediate is then subjected to a chlorosulfonation reaction.
Synthesis from Difluoronitroaniline Derivatives via Diazotization
The synthesis of this compound can be envisioned starting from a corresponding difluoronitroaniline, such as 2,6-difluoro-4-nitroaniline. The initial step is the diazotization of the amino group. This reaction is typically carried out in a strong acidic medium, such as sulfuric acid or hydrochloric acid, with the addition of a nitrite (B80452) source like sodium nitrite at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.
The general transformation is as follows:
Step 1: Diazotization: The difluoronitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the 2,6-difluoronitrobenzene diazonium salt. The presence of electron-withdrawing fluoro and nitro groups can affect the reactivity and stability of the diazonium salt.
Chlorosulfonation of Aryl Diazonium Salts
The subsequent step involves the reaction of the aryl diazonium salt with a source of sulfur dioxide in the presence of a catalyst and a chloride source. This is a variation of the Sandmeyer reaction, often referred to as the Meerwein reaction. nih.govdurham.ac.uk
In this procedure, the diazonium salt solution is added to a solution containing sulfur dioxide (often in acetic acid) and a copper(I) or copper(II) salt catalyst, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). nih.govdurham.ac.uk The catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group. The reaction proceeds via a radical mechanism where the aryl radical, formed upon the loss of nitrogen gas from the diazonium salt, reacts with sulfur dioxide. acs.org
Process Parameters and Yield Optimization in Diazotization Sequences
The efficiency of the diazotization-chlorosulfonation sequence is highly dependent on several process parameters. Careful control of these factors is necessary to maximize the yield and purity of the final this compound.
Key Parameters for Optimization:
Acid Type and Concentration: The choice of acid (e.g., sulfuric acid, hydrochloric acid) and its concentration is critical for the initial diazotization step. The stability of the diazonium salt can be pH-dependent. researchgate.net
Temperature Control: Diazotization reactions are typically conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. acs.org The subsequent chlorosulfonation step may also require specific temperature control to manage the reaction rate and minimize side reactions.
Nitrite Source: Sodium nitrite is a common reagent, and its rate of addition must be carefully controlled to maintain the desired temperature and prevent the buildup of excess nitrous acid.
Catalyst: In the chlorosulfonation step, the type and amount of copper catalyst can significantly influence the reaction rate and yield. durham.ac.uk
Solvent System: The choice of solvent, often a mixture of water and an organic acid like acetic acid, affects the solubility of the reactants and the stability of the intermediates. acs.org
Table 2: Critical Parameters in Diazotization-Chlorosulfonation
| Stage | Parameter | Typical Conditions | Impact on Process |
| Diazotization | Temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Acid | HCl, H₂SO₄ | Stabilizes diazonium salt, provides acidic medium | |
| Reagent | NaNO₂ | Source of nitrous acid for diazotization | |
| Chlorosulfonation | Catalyst | CuCl, CuCl₂ | Facilitates the Sandmeyer-type reaction |
| SO₂ Source | Gaseous SO₂, DABSO | Provides the sulfonyl moiety | |
| Solvent | Acetic Acid/Water | Affects solubility and reaction medium |
Novel and Advanced Synthetic Strategies
To overcome some of the limitations of traditional methods, such as the use of stoichiometric copper salts and harsh reaction conditions, research has focused on developing novel and more advanced synthetic strategies.
Exploration of Catalytic Methods for Sulfonyl Chloride Formation
Recent advancements have centered on the use of photocatalysis as a milder and more sustainable alternative for the synthesis of sulfonyl chlorides from aryl diazonium salts. nih.gov These methods utilize visible light to drive the reaction in the presence of a photocatalyst.
One promising approach employs a heterogeneous, metal-free photocatalyst, such as potassium poly(heptazine imide) (K-PHI). nih.govacs.org This method allows for the synthesis of a wide range of aryl sulfonyl chlorides, including those with electron-withdrawing groups, in good to excellent yields (50–95%) under mild conditions (room temperature, visible light irradiation). nih.govacs.org
The proposed mechanism involves the photo-induced single-electron transfer (SET) from the excited photocatalyst to the aryl diazonium salt. acs.org This generates an aryl radical, which then reacts with sulfur dioxide. The resulting sulfonyl radical is subsequently trapped by a chlorine source to form the desired sulfonyl chloride. nih.govacs.org This photocatalytic approach offers high functional group tolerance and represents a significant step towards greener synthetic methodologies for sulfonyl chlorides. nih.gov
Another avenue of exploration is the use of palladium catalysis for the chlorosulfonylation of arylboronic acids, which provides an alternative route to aryl sulfonyl chlorides under mild conditions with significant functional group tolerance. mit.edu
Continuous Flow Synthesis Techniques for this compound Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and active pharmaceutical ingredients, offering enhanced safety, better process control, and scalability. While specific literature on the continuous flow synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its plausible synthetic routes. A potential two-step synthesis starting from a difluoronitrobenzene derivative involves a nucleophilic aromatic substitution with a thiol, followed by oxidative chlorination. researchgate.net
Adapting such a process to a continuous flow setup would involve pumping the starting materials through a series of reactors where the reaction conditions are precisely controlled. For instance, the initial reaction with a thiol could be performed in a heated microreactor to ensure rapid and efficient conversion. The subsequent oxidative chlorination, which is often highly exothermic, would significantly benefit from the superior heat transfer capabilities of flow reactors, thus minimizing the risk of thermal runaway. The use of continuous stirred-tank reactors (CSTRs) in series can also facilitate the removal of gaseous byproducts and allow for steady-state operation.
The advantages of a continuous flow approach for the production of aryl sulfonyl chlorides, in general, include improved safety by minimizing the volume of hazardous reagents at any given time and enabling better control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields and purity of the final product.
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Step 1: Thiolation | Step 2: Oxidative Chlorination |
| Reactor Type | Microreactor/Packed-bed | CSTR/Microreactor |
| Temperature | 80-120 °C | 0-20 °C |
| Pressure | 1-5 bar | 1-5 bar |
| Residence Time | 5-15 minutes | 1-10 minutes |
| Reagents | 2,6-Difluoronitrobenzene, Phenylmethanethiol, Base | Thioether intermediate, Chlorine gas/N-Chlorosuccinimide |
| Solvent | Acetonitrile/DMF | Acetic acid/Water |
This table presents a hypothetical set of parameters based on general principles of flow chemistry applied to the synthesis of related compounds.
Green Chemistry Approaches in Synthesis Design
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry strategies can be envisioned.
One key area of improvement is the choice of reagents. Traditional methods for preparing sulfonyl chlorides often involve hazardous reagents like thionyl chloride or chlorosulfonic acid. Greener alternatives for the oxidative chlorination step include the use of reagents like N-chlorosuccinimide in the presence of a catalyst or bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. These methods are generally safer and more environmentally friendly.
Another important aspect is the selection of solvents. Many organic solvents are volatile, flammable, and toxic. The principles of green chemistry encourage the use of safer solvents, such as water or ionic liquids, or even performing reactions in solvent-free conditions. For instance, a simple and rapid method for the synthesis of sulfonyl chlorides by oxyhalogenation of thiols and disulfides using oxone in water has been described, which could be a greener alternative for the oxidative step.
Furthermore, minimizing waste is a cornerstone of green chemistry. This can be achieved through atom-economical reactions that maximize the incorporation of all materials used in the process into the final product. Catalytic processes are often preferred over stoichiometric ones for this reason.
Table 2: Comparison of Traditional vs. Green Chemistry Approaches
| Aspect | Traditional Approach | Green Chemistry Approach |
| Chlorinating Agent | Thionyl chloride, Chlorosulfonic acid | N-Chlorosuccinimide, Bleach, Oxone |
| Solvent | Chlorinated hydrocarbons, DMF | Water, Ionic liquids, Supercritical CO2 |
| Catalysis | Stoichiometric reagents | Catalytic systems (e.g., metal or organocatalysts) |
| Waste Generation | High, often hazardous byproducts | Minimized, less hazardous byproducts |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, use of microwave or ultrasound |
By integrating these green chemistry principles into the synthesis design of this compound, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Reactivity and Reaction Mechanisms of 2,6 Difluoronitrobenzenesulfonyl Chloride
Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride functional group is the primary site of reactivity in 2,6-difluoronitrobenzenesulfonyl chloride, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is central to its application as a building block in organic synthesis.
Formation of Sulfonamides via Nucleophilic Substitution
The reaction of this compound with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of the corresponding sulfonamides. This transformation proceeds through a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The generally accepted mechanism for this reaction involves a nucleophilic substitution pathway. This can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination (SAN) mechanism. In the SAN pathway, the amine attacks the sulfur atom to form a trigonal bipyramidal intermediate, which then expels the chloride ion to yield the sulfonamide. The presence of strongly electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms and the nitro group, enhances the electrophilicity of the sulfur atom, thereby facilitating this nucleophilic attack.
| Amine | Product | Reaction Conditions |
| Primary Amine (R-NH₂) | N-substituted-2,6-difluoro-nitrobenzenesulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Secondary Amine (R₂NH) | N,N-disubstituted-2,6-difluoro-nitrobenzenesulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent |
Synthesis of Sulfonate Esters and Sulfonyl Hydrazides
In a similar vein to sulfonamide formation, this compound reacts with alcohols and hydrazines to produce sulfonate esters and sulfonyl hydrazides, respectively.
The synthesis of sulfonate esters occurs via the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl chloride. This reaction is also typically performed in the presence of a base, such as pyridine (B92270), which can also act as a nucleophilic catalyst. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group.
The reaction with hydrazine (B178648) or its derivatives yields sulfonyl hydrazides. These compounds are versatile synthetic intermediates, finding application in the synthesis of various heterocyclic compounds and as reagents in organic transformations. The reaction mechanism mirrors that of sulfonamide and sulfonate ester formation, involving nucleophilic attack by the nitrogen atom of the hydrazine.
| Nucleophile | Product |
| Alcohol (R-OH) | 2,6-difluoronitrobenzene-sulfonate ester |
| Hydrazine (H₂N-NH₂) | 2,6-difluoronitrobenzene-sulfonyl hydrazide |
Reactivity in Cascade and Multicomponent Reactions
While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented in readily available literature, its inherent reactivity makes it a plausible candidate for such transformations. Cascade reactions, which involve a series of intramolecular or intermolecular reactions where the subsequent transformation is triggered by the functionality formed in the previous step, could potentially be designed to incorporate the sulfonylation reaction as an initial step. Similarly, in multicomponent reactions, where three or more reactants combine in a single operation, this compound could serve as a key electrophilic component, reacting with a nucleophile in the presence of other reactants to build molecular complexity in a single pot.
Comparison with Sulfonyl Fluoride (B91410) Analogues
The reactivity of this compound is often compared to its sulfonyl fluoride analogue, 2,6-difluoronitrobenzenesulfonyl fluoride. Generally, sulfonyl chlorides are more reactive electrophiles than the corresponding sulfonyl fluorides. nih.gov This difference in reactivity is primarily attributed to the better leaving group ability of the chloride ion compared to the fluoride ion. The sulfur-chlorine bond is weaker and more polarizable than the strong sulfur-fluorine bond.
This disparity in reactivity allows for selective reactions. For instance, a nucleophile might react readily with the sulfonyl chloride under mild conditions, while the sulfonyl fluoride would require more forcing conditions or might not react at all. vu.nl The greater stability of sulfonyl fluorides, however, makes them advantageous in certain applications where robustness is required. nih.govvu.nl Mechanistically, while sulfonyl chlorides often favor an SN2-type pathway, the less reactive sulfonyl fluorides may be more inclined to react via a stepwise addition-elimination mechanism.
| Feature | This compound | 2,6-Difluoronitrobenzenesulfonyl Fluoride |
| Reactivity | More reactive electrophile nih.gov | Less reactive, more stable nih.govvu.nl |
| Leaving Group | Chloride (better leaving group) | Fluoride (poorer leaving group) |
| S-X Bond Strength | Weaker S-Cl bond | Stronger S-F bond nih.gov |
| Typical Mechanism | Often SN2-like | May favor addition-elimination |
Reactivity of the Aromatic Ring System
The aromatic ring of this compound is characterized by a high degree of electron deficiency due to the presence of three potent electron-withdrawing groups: two fluorine atoms and a nitro group, in addition to the sulfonyl chloride moiety.
Influence of Fluorine Substituents on Aromatic Reactivity
The two fluorine atoms at the ortho positions to the sulfonyl chloride group exert a profound influence on the reactivity of the aromatic ring. Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I effect). This effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution. The electron density of the ring is substantially diminished, making it less susceptible to attack by electrophiles.
Conversely, this extreme electron deficiency renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. For nucleophilic attack to occur, the ring must be activated by the presence of strong electron-withdrawing groups. The combined electron-withdrawing power of the two fluorine atoms, the nitro group, and the sulfonyl chloride group makes the aromatic ring of this compound a prime candidate for such reactions. Nucleophilic attack would be favored at the positions ortho and para to the activating groups.
Impact of the Nitro Group on Electrophilic and Nucleophilic Aromatic Substitution
The nitro group (-NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance (mesomeric) and inductive effects. However, in the context of this compound, the primary focus is on nucleophilic reactions, where the nitro group plays a crucial activating role.
For nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups is essential to stabilize the negatively charged intermediate, known as the Meisenheimer complex. The nitro group is exceptionally effective at this stabilization, particularly when positioned ortho or para to the site of nucleophilic attack. In this compound, the nitro group is meta to the sulfonyl chloride group but ortho and para to the fluorine-substituted carbons. This positioning strongly activates the fluorine atoms for displacement by nucleophiles. The electron deficiency of the aromatic ring is significantly increased by the nitro group, making it susceptible to attack by nucleophiles even at the positions occupied by fluorine. d-nb.infomdpi.com
Reactions at the sulfonyl sulfur itself, such as hydrolysis or aminolysis, are also influenced by the nitro group. As a strong electron-withdrawing substituent, the nitro group enhances the electrophilicity of the sulfur atom. This is expected to increase the rate of nucleophilic attack at the sulfur center. Studies on various substituted benzenesulfonyl chlorides have consistently shown that electron-withdrawing groups accelerate the rate of hydrolysis and other nucleophilic substitution reactions. rsc.org The rates for alkaline hydrolysis of substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation with a positive ρ-value, indicating that electron-withdrawing substituents facilitate the reaction. rsc.orgresearchgate.net For instance, the rate of hydrolysis for p-nitrobenzenesulfonyl chloride is significantly faster than that of unsubstituted benzenesulfonyl chloride. rsc.org
Stereoelectronic Effects on Reaction Pathways
Stereoelectronic effects, which involve the influence of orbital alignment and electronic distribution on the geometry and reactivity of a molecule, are critical in understanding the reaction pathways of this compound. The two fluorine atoms in the ortho positions to the sulfonyl chloride group exert significant steric and electronic effects.
Sterically, the ortho substituents can influence the conformation of the sulfonyl chloride group and the accessibility of the sulfur atom to incoming nucleophiles. However, studies on di-ortho-alkyl substituted arenesulfonyl chlorides have revealed an unexpected phenomenon known as "steric acceleration." mdpi.comresearchgate.net This increased reactivity is attributed to the relief of ground-state steric strain upon moving to the trigonal bipyramidal transition state. mdpi.comresearchgate.net In this transition state, the bond angles are altered, which can alleviate the steric congestion present in the initial tetrahedral state. While fluorine atoms are smaller than alkyl groups, their presence in the ortho positions likely forces a rigid conformation around the C-S bond, which could similarly influence the energy of the transition state for nucleophilic attack at the sulfur atom. mdpi.com
Electronically, the ortho-fluorine atoms are strongly electron-withdrawing, which further increases the electrophilicity of the sulfonyl sulfur. Their proximity allows for potential through-space interactions that can influence the reaction mechanism. For nucleophilic substitution at the sulfur atom, which typically proceeds via an SN2-like mechanism, the electronic character of the transition state is crucial. rsc.orgbeilstein-journals.org The electron-withdrawing nature of all three substituents (two fluorines and one nitro group) strongly favors a mechanism with significant bond formation in the transition state. rsc.org
Mechanistic Investigations
The mechanisms of reactions involving arenesulfonyl chlorides have been a subject of extensive study, providing a framework for understanding the behavior of this compound.
Kinetic Studies of Key Transformation Pathways
Kinetic studies on the solvolysis of a wide range of substituted benzenesulfonyl chlorides have been instrumental in elucidating their reaction mechanisms. These reactions are typically found to follow second-order kinetics (first-order in sulfonyl chloride and first-order in the nucleophile), which is characteristic of an SN2 mechanism. rsc.orgcdnsciencepub.com
The effect of substituents on the reaction rate is often quantified using the Hammett equation, log(k/k₀) = ρσ, where ρ is the reaction constant and σ is the substituent constant. For the hydrolysis of benzenesulfonyl chlorides, the Hammett plot is often curved, suggesting a change in the transition state structure or mechanism with different substituents. rsc.org However, for alkaline hydrolysis, a linear correlation is observed with a positive ρ value (e.g., +1.564), confirming that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. rsc.orgresearchgate.net
The table below shows representative activation parameters for the hydrolysis of related benzenesulfonyl chlorides, illustrating the influence of electron-withdrawing groups.
| Substituent (in para-position) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
|---|---|---|
| Methoxy | 17.8 | -13.7 |
| Methyl | 18.1 | -12.2 |
| Hydrogen | 17.1 | -15.6 |
| Bromo | 18.5 | -10.4 |
| Nitro | 19.5 | -5.0 |
Note: Data is for 4-substituted benzenesulfonyl chlorides in water and is illustrative of substituent effects. cdnsciencepub.com For this compound, the combined σ values of the substituents would place it at the highly reactive end of the scale.
Transition State Analysis and Reaction Coordinate Determination
The nucleophilic substitution at the sulfonyl sulfur is generally accepted to proceed through a trigonal bipyramidal (TBP) transition state for an SN2 mechanism. cdnsciencepub.comkoreascience.kr In this model, the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs from an apical position. The three other groups (two oxygens and the aryl ring) occupy the equatorial positions.
For this compound, the transition state for reactions at the sulfur center is expected to be "tight," with a high degree of bond formation to the incoming nucleophile. This is because the strong electron-withdrawing groups on the phenyl ring stabilize the increased electron density on the sulfonyl group in the transition state. rsc.org Solvent effects and kinetic isotope effect studies on related compounds support a mechanism where bond-making and bond-breaking are significant factors in the transition state. beilstein-journals.org
More O'Ferrall-Jencks plots, which map the potential energy surface of a reaction, have been used to analyze the transition state variation for solvolysis of benzenesulfonyl chlorides. koreascience.kr These analyses suggest that changes in the nucleophile or substituents can shift the transition state structure between being more reactant-like or product-like, consistent with an associative SN2 pathway. koreascience.kr
Role of Solvents and Catalysts in Reaction Mechanisms
Solvents play a critical role in the reaction mechanisms of sulfonyl chlorides. The choice of solvent can influence reaction rates and even shift the mechanism along the SN1-SN2 continuum. beilstein-journals.org For solvolysis reactions, the nucleophilicity and ionizing power of the solvent are key parameters. koreascience.kr In highly polar, aqueous media, the reaction proceeds via an SN2 mechanism, often with solvent molecules playing a direct role in the transition state by assisting in the departure of the leaving group and stabilizing the developing charges. researchgate.net
In reactions with amines, the solvent can also act as a base to deprotonate the amine, affecting its nucleophilicity. The use of non-nucleophilic bases as catalysts, such as pyridine or triethylamine, is common in sulfonamide synthesis to neutralize the HCl produced. These catalysts can also act as nucleophilic catalysts, forming a highly reactive sulfonylpyridinium intermediate, which then reacts with the primary nucleophile.
Computational Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of sulfonyl chloride reactions. mdpi.comcdnsciencepub.com Theoretical calculations can be used to:
Optimize the geometries of reactants, transition states, and products.
Calculate activation energy barriers and reaction rate constants, which can be compared with experimental kinetic data. mdpi.com
Analyze the electronic structure of transition states to understand bonding changes along the reaction coordinate.
Model the effect of solvents on the reaction pathway using implicit or explicit solvent models. cdnsciencepub.com
For example, DFT calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have confirmed that the reaction proceeds synchronously via a single SN2 transition state, rather than through a stable intermediate. mdpi.com Similar computational studies on nitro-substituted benzenesulfonyl chlorides have investigated their reduction potentials and bond dissociation energies, providing insight into the initial steps of electron transfer mechanisms. cdnsciencepub.com For this compound, computational modeling would be invaluable for dissecting the competing effects of the ortho-fluorines and the meta-nitro group on the transition state geometry and energy for various nucleophilic substitution pathways.
Derivatization Reactions
The presence of three distinct reactive sites—the highly electrophilic sulfonyl chloride group, the fluorine atom ortho to the nitro group, and the nitro group itself—allows for a range of derivatization reactions. The inherent differences in the reactivity of these functional groups can be exploited to achieve selective modifications, leading to the synthesis of diverse molecular architectures.
Selective Functional Group Transformations
The synthetic utility of this compound and its close analogs, such as 2-fluoro-6-nitrobenzenesulfonyl chloride, is highlighted by the ability to perform sequential functionalization of its reactive sites. The sulfonyl chloride group is the most reactive site and readily undergoes nucleophilic substitution with a variety of nucleophiles. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro and sulfonyl groups. Finally, the nitro group can be reduced to an amino group, which can then be further functionalized.
A key study by Zhersh, Lukin, and co-workers demonstrated a threefold sequential functionalization of the closely related 2-fluoro-6-nitrobenzenesulfonyl chloride, illustrating the hierarchical reactivity of the functional groups. researchgate.net This sequential approach provides a powerful strategy for the controlled construction of complex molecules.
The general order of reactivity for these transformations is:
Reaction at the sulfonyl chloride group: This is the most facile reaction, typically occurring under mild conditions with amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters.
Nucleophilic aromatic substitution (SNAr) of the fluorine atom: This reaction requires stronger nucleophiles and/or more forcing conditions compared to the reaction at the sulfonyl chloride. The fluorine atom is readily displaced by various nucleophiles.
Reduction of the nitro group: The nitro group is typically reduced in the final step, as the resulting amino group can be sensitive to the conditions used for the other transformations.
Table 1: Selective Sequential Functionalization of 2-Fluoro-6-nitrobenzenesulfonyl Chloride researchgate.net
| Step | Reactant | Reagent and Conditions | Product |
|---|---|---|---|
| 1 | 2-Fluoro-6-nitrobenzenesulfonyl chloride | Morpholine, Et3N, THF, 0 °C to rt, 12 h | 4-(2-Fluoro-6-nitrobenzenesulfonyl)morpholine |
| 2 | 4-(2-Fluoro-6-nitrobenzenesulfonyl)morpholine | Pyrrolidine, K2CO3, CH3CN, 80 °C, 12 h | 4-(2-Nitro-6-(pyrrolidin-1-yl)benzenesulfonyl)morpholine |
| 3 | 4-(2-Nitro-6-(pyrrolidin-1-yl)benzenesulfonyl)morpholine | H2 (1 atm), Pd/C (10%), EtOH, rt, 12 h | 2-(Morpholine-4-sulfonyl)-3-(pyrrolidin-1-yl)aniline |
This sequential functionalization underscores the capability to introduce three different substituents in a controlled manner, starting from a single, readily available building block.
Synthesis of Libraries of 2,6-Difluoronitrobenzenesulfonyl Derivatives
The predictable and hierarchical reactivity of this compound and its analogs makes them ideal scaffolds for the construction of compound libraries in drug discovery and materials science. By systematically varying the nucleophiles used in the sequential derivatization steps, large and diverse collections of molecules can be rapidly synthesized.
The general strategy for library synthesis involves a divergent approach, where a common intermediate is treated with a variety of building blocks to generate a library of related products.
Step 1: Generation of a Core Scaffold
The initial reaction of this compound with a primary or secondary amine provides a library of sulfonamide intermediates. This reaction is typically high-yielding and can be performed in parallel format.
Table 2: Representative Synthesis of a Sulfonamide Library Intermediate
| Entry | Amine | Product |
|---|---|---|
| 1 | Aniline (B41778) | N-Phenyl-2,6-difluoro-3-nitrobenzenesulfonamide |
| 2 | Benzylamine | N-Benzyl-2,6-difluoro-3-nitrobenzenesulfonamide |
| 3 | Piperidine | 1-((2,6-Difluoro-3-nitrophenyl)sulfonyl)piperidine |
| 4 | Morpholine | 4-((2,6-Difluoro-3-nitrophenyl)sulfonyl)morpholine |
Step 2: Diversification through Nucleophilic Aromatic Substitution
Each member of the sulfonamide library can then be subjected to SNAr reactions with a second set of diverse nucleophiles. This step introduces another point of diversity into the molecular scaffold.
Table 3: Diversification of a Sulfonamide Intermediate via SNAr
| Entry | Sulfonamide Intermediate | Nucleophile | Product |
|---|---|---|---|
| 1 | N-Phenyl-2,6-difluoro-3-nitrobenzenesulfonamide | Sodium methoxide | N-Phenyl-2-fluoro-6-methoxy-3-nitrobenzenesulfonamide |
| 2 | N-Phenyl-2,6-difluoro-3-nitrobenzenesulfonamide | Pyrrolidine | N-Phenyl-2-fluoro-3-nitro-6-(pyrrolidin-1-yl)benzenesulfonamide |
| 3 | 1-((2,6-Difluoro-3-nitrophenyl)sulfonyl)piperidine | Sodium thiophenoxide | 1-((2-Fluoro-3-nitro-6-(phenylthio)phenyl)sulfonyl)piperidine |
Step 3: Final Functionalization via Nitro Group Reduction and Derivatization
The final step in the library synthesis involves the reduction of the nitro group to an amine, followed by further functionalization. This can include acylation, sulfonylation, or reductive amination, adding a third layer of diversity.
This combinatorial approach, enabled by the distinct reactivity of the functional groups on the this compound scaffold, allows for the efficient exploration of chemical space and the generation of novel compounds with potentially interesting biological or material properties.
Applications in Advanced Organic Synthesis Research
Building Blocks for Complex Molecular Architectures
2,6-Difluoronitrobenzenesulfonyl chloride and its analogs are valuable reagents in organic synthesis, serving as versatile building blocks for the construction of complex molecules. Their utility stems from the presence of multiple reactive sites, including the sulfonyl chloride group, the nitro group, and the fluorine atoms attached to the aromatic ring. This combination of functional groups allows for a variety of chemical transformations, making these compounds key precursors in several synthetic strategies.
Precursors for Sulfonamide-Containing Scaffolds
One of the primary applications of this compound and related compounds is in the synthesis of sulfonamides. The sulfonyl chloride moiety is highly electrophilic and readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the construction of diverse molecular scaffolds.
Sulfonamides are a critical pharmacophore in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of complex sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.gov The resulting sulfonamide can then be further functionalized, for example, by modifying the nitro group or by nucleophilic substitution of the fluorine atoms, to generate a library of compounds for drug discovery. A general scheme for the synthesis of sulfonamides from sulfonyl chlorides is presented below:
| Reactant 1 | Reactant 2 | Product | Conditions |
| R-SO₂Cl | R'-NH₂ | R-SO₂-NH-R' | Typically in the presence of a base |
This straightforward and high-yielding reaction makes sulfonyl chlorides like the title compound indispensable tools for accessing complex sulfonamide-containing architectures.
Utility in the Synthesis of Fluorinated and Nitrated Aromatic Compounds
Compounds such as this compound are instrumental in the synthesis of other specialized fluorinated and nitrated aromatic compounds. google.com The fluorine and nitro groups on the aromatic ring activate it towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of various functional groups by displacing one or both of the fluorine atoms with nucleophiles like amines, alcohols, and thiols. researchgate.net
The presence of the electron-withdrawing nitro and sulfonyl chloride groups further enhances the electrophilicity of the aromatic ring, facilitating these substitution reactions. This reactivity provides a powerful method for the construction of highly functionalized aromatic systems that would be difficult to prepare by other means. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com
Role in Combinatorial Chemistry and Diversity-Oriented Synthesis
In the fields of combinatorial chemistry and diversity-oriented synthesis, building blocks with multiple points of diversification are highly sought after. (Chlorosulfonyl)benzenesulfonyl fluorides, a related class of compounds, have been described as versatile building blocks for combinatorial chemistry. nih.gov Similarly, this compound offers several handles for chemical modification, making it an attractive scaffold for generating large libraries of diverse molecules.
The general strategy involves the initial reaction of the sulfonyl chloride with a set of amines to create a library of sulfonamides. Subsequently, the nitro group can be reduced to an amine and further derivatized, or the fluorine atoms can be displaced by a variety of nucleophiles. This multi-directional approach allows for the rapid generation of a vast number of structurally distinct compounds from a single starting material, which is a key principle of diversity-oriented synthesis. nih.gov
Intermediates in Specialized Chemical Research
The unique combination of functional groups in this compound and its isomers makes them valuable intermediates in specialized areas of chemical research, particularly in the development of new bioactive molecules.
Application in Medicinal Chemistry Research for Lead Compound Synthesis
The strategic incorporation of fluorine into drug molecules can significantly impact their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. researchgate.net As such, fluorinated building blocks are of great interest in medicinal chemistry. The sulfonamide group is also a well-established pharmacophore present in numerous approved drugs.
The use of fluorinated sulfonyl chlorides allows for the synthesis of novel sulfonamide-based drug candidates. The fluorine atoms can modulate the pKa of the sulfonamide nitrogen, influencing its binding characteristics. Furthermore, the nitro group can be a precursor to an amino group, which can be used to introduce further complexity and modulate biological activity. The role of sulfur(VI) fluorides, which can be synthesized from the corresponding sulfonyl chlorides, has also been highlighted in medicinal chemistry. nih.gov
Potential as Precursors in Agrochemical Research
Many successful agrochemicals, including herbicides, insecticides, and fungicides, contain fluorinated aromatic rings and sulfonamide or related functional groups. The introduction of fluorine can enhance the efficacy and selectivity of these compounds. The synthetic versatility of this compound makes it a potentially valuable precursor for the discovery of new agrochemicals. google.com By reacting it with various amines and other nucleophiles, researchers can generate novel structures to be screened for desirable biological activity in the agricultural sector.
Exploration in Material Science for Functional Polymer or Liquid Crystal Precursors
A comprehensive review of scientific databases and chemical literature indicates that this compound has not been a focal point of research in the development of functional polymers or liquid crystal precursors. While the presence of the difluoronitrophenyl group suggests potential for creating materials with specific electronic and optical properties, there are no available studies that have synthesized or characterized polymers or liquid crystals derived from this specific compound. Consequently, no data on its performance or properties in these material science applications can be provided.
Reagent Design and Development
Investigation of this compound as a Leaving Group Precursor
There is a lack of published research investigating the utility of this compound as a precursor for generating a leaving group in chemical reactions. The electron-withdrawing nature of the nitro and fluoro substituents would be expected to influence the properties of the corresponding sulfonate as a leaving group. However, no studies have been found that systematically evaluate its reactivity, compare it to other common leaving groups, or apply it in synthetic methodologies. As a result, there is no empirical data or detailed research findings to report on this topic.
Advanced Spectroscopic Characterization in Research of 2,6 Difluoronitrobenzenesulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2,6-Difluoronitrobenzenesulfonyl chloride. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure, connectivity, and electronic environment can be obtained.
The substitution pattern on the benzene (B151609) ring is key to interpreting the ¹H and ¹³C NMR spectra. The position of the nitro group (NO₂) relative to the sulfonyl chloride (SO₂Cl) and fluorine (F) substituents determines the number of unique proton and carbon signals and their splitting patterns.
Proton (¹H) NMR: The strong electron-withdrawing nature of the sulfonyl chloride, nitro, and fluorine groups deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (7.26 ppm). ucalgary.ca The number of proton signals and their coupling constants (J-values) would allow for the differentiation between possible isomers, such as 2,6-difluoro-3-nitrobenzenesulfonyl chloride and 2,6-difluoro-4-nitrobenzenesulfonyl chloride.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would show six distinct signals for the aromatic carbons. The carbons directly bonded to the electronegative fluorine, nitrogen (of the nitro group), and sulfur (of the sulfonyl chloride group) would be significantly deshielded. Furthermore, the carbons bonded to fluorine would exhibit strong coupling (¹JCF), appearing as doublets, which is a key identifying feature.
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | ¹³C Multiplicity (due to F) |
|---|---|---|---|---|
| C1 | - | - | ~135-140 | t |
| C2, C6 | - | - | ~160-165 | d |
| C3, C5 | ~8.0-8.3 | d | ~115-120 | d |
| C4 | - | - | ~150-155 | t |
Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this molecule. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive. wikipedia.org
The chemical shift of the fluorine atoms is highly sensitive to their electronic environment. alfa-chemistry.com For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal would be expected in the ¹⁹F NMR spectrum. This signal's chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfonyl chloride group and the nitro group on the ring. The signal would likely appear as a triplet due to coupling with the two meta-protons (H3 and H5 in the 4-nitro isomer).
| Atom | ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| F2, F6 | ~ -100 to -120 | t | ³JHF ≈ 5-10 Hz |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would show a cross-peak between the protons on adjacent carbons (e.g., H3 and H4 in a 3-nitro isomer), confirming their connectivity within the spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It is invaluable for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular framework. For instance, correlations from the aromatic protons to the carbon atom bonded to the sulfonyl chloride group (C1) or the carbons bonded to the fluorine atoms (C2, C6) would definitively establish the substitution pattern and confirm the identity of the compound.
The presence of two bulky fluorine atoms ortho to the sulfonyl chloride group may lead to hindered rotation around the C-S bond. scielo.org.mx This phenomenon, known as atropisomerism, can be investigated using dynamic NMR (DNMR) spectroscopy. youtube.com
By recording NMR spectra at different temperatures, it is possible to study the rate of this internal rotation. At low temperatures, if the rotation is slow on the NMR timescale, separate signals might be observed for atoms that are equivalent at room temperature. As the temperature is increased, these signals would broaden and eventually coalesce into a single sharp peak when the rotation becomes fast. youtube.com Analyzing the shape of these signals at different temperatures allows for the calculation of the activation energy (rotational barrier) for this conformational change. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. nih.gov
The spectrum would be dominated by strong absorptions corresponding to the sulfonyl chloride and nitro groups. The SO₂ group exhibits two very strong and characteristic stretching vibrations. acdlabs.com Similarly, the NO₂ group shows strong asymmetric and symmetric stretching bands. orgchemboulder.comspectroscopyonline.comorgchemboulder.com The presence of the difluoro-substituted aromatic ring would be confirmed by C-F stretching and aromatic C=C and C-H vibrations.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| NO₂ | Asymmetric Stretching | 1550 - 1475 | Strong |
| NO₂ | Symmetric Stretching | 1360 - 1290 | Strong |
| SO₂Cl (SO₂) | Asymmetric Stretching | 1410 - 1370 | Strong |
| SO₂Cl (SO₂) | Symmetric Stretching | 1204 - 1166 | Strong |
| C-F | Stretching | 1250 - 1000 | Strong |
Raman Spectroscopy for Molecular Vibrations and Symmetry
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it offers insights into the molecule's structural fingerprint, symmetry, and the specific vibrations of its constituent functional groups. The interaction of laser light with the molecule induces vibrations, and the resulting scattered light is analyzed. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule.
The Raman spectrum of an aromatic compound is typically characterized by a series of distinct bands, each corresponding to a specific molecular vibration. For a substituted benzene derivative like this compound, these vibrations include the stretching and deformation of the benzene ring, as well as vibrations originating from the substituents. The positions, intensities, and polarization of the Raman bands are dictated by the molecule's symmetry and the nature of its chemical bonds.
The symmetry of this compound is relatively low due to the presence of three different substituents on the benzene ring. This lack of high symmetry means that a larger number of vibrational modes will be Raman active, leading to a complex but informative spectrum. Analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of these vibrational modes. For instance, studies on similar molecules, such as p-Iodobenzene sulfonyl chloride, have successfully utilized theoretical calculations to assign the observed Raman bands to specific molecular motions. researchgate.net
Assignment of Characteristic Frequencies for the Sulfonyl Chloride, Fluoro, and Nitro Groups
The Raman spectrum of this compound can be interpreted by assigning characteristic frequencies to its principal functional groups: the sulfonyl chloride (-SO₂Cl), fluoro (-F), and nitro (-NO₂) groups. These assignments are based on established frequency ranges for these groups in various aromatic compounds.
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group gives rise to several characteristic Raman bands. The most prominent are the symmetric and asymmetric stretching vibrations of the S=O bonds, which are typically strong in the Raman spectrum.
Asymmetric S=O stretch (νₐₛ(SO₂)): Expected in the range of 1370-1410 cm⁻¹.
Symmetric S=O stretch (νₛ(SO₂)): Expected in the range of 1170-1190 cm⁻¹.
S-Cl stretch (ν(S-Cl)): This vibration is expected to appear at a lower frequency, generally in the 300-400 cm⁻¹ region.
Fluoro Group (-F): The C-F stretching vibration is a key indicator of the fluoro substituent.
C-F stretch (ν(C-F)): For aromatic fluorides, this band is typically observed in the 1200-1280 cm⁻¹ range. Its exact position can be influenced by the other substituents on the ring.
Nitro Group (-NO₂): The nitro group also has characteristic symmetric and asymmetric stretching vibrations.
Asymmetric NO₂ stretch (νₐₛ(NO₂)): This is usually a strong band appearing in the 1500-1570 cm⁻¹ region. researchgate.net
Symmetric NO₂ stretch (νₛ(NO₂)): This band is typically found in the 1300-1370 cm⁻¹ range. researchgate.net
NO₂ deformation modes: Scissoring and rocking vibrations of the nitro group occur at lower frequencies, typically below 900 cm⁻¹.
The following table summarizes the expected characteristic Raman frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | -NO₂ | 1500-1570 |
| Asymmetric S=O Stretch | -SO₂Cl | 1370-1410 |
| Symmetric NO₂ Stretch | -NO₂ | 1300-1370 |
| C-F Stretch | -F | 1200-1280 |
| Symmetric S=O Stretch | -SO₂Cl | 1170-1190 |
| S-Cl Stretch | -SO₂Cl | 300-400 |
Other Spectroscopic Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The benzene chromophore itself has characteristic π→π* transitions. hnue.edu.vn
The substituents on the benzene ring significantly influence the UV-Vis absorption spectrum. The nitro (-NO₂), sulfonyl chloride (-SO₂Cl), and fluoro (-F) groups are all electron-withdrawing. These groups can cause shifts in the absorption maxima (λₘₐₓ) of the benzene ring's electronic transitions. Electron-withdrawing groups generally cause a hypsochromic shift (blue shift) to shorter wavelengths for the primary π→π* transition. ijermt.org
In addition to the π→π* transitions of the aromatic ring, the nitro group can also exhibit a weak n→π* transition at a longer wavelength. This transition involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. The presence of multiple electron-withdrawing groups and the potential for intramolecular charge transfer can lead to a complex UV-Vis spectrum. The conjugation of the nitro and sulfonyl chloride groups with the benzene ring alters the energy levels of the molecular orbitals, affecting the wavelengths of maximum absorption.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides its exact mass, allowing for the unambiguous determination of its elemental composition.
Under electron ionization or other energetic ionization methods, the molecule will fragment in a characteristic pattern. The analysis of these fragments provides valuable structural information. For aromatic sulfonyl compounds, a common fragmentation pathway is the loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.gov The presence of electron-withdrawing groups, such as the nitro and fluoro groups, can influence the fragmentation pathways. nih.gov
The fragmentation of this compound is expected to proceed through several key steps:
Loss of Cl: Cleavage of the S-Cl bond to form a sulfonyl radical cation.
Loss of SO₂: A characteristic fragmentation for sulfonyl compounds, leading to a difluoronitrophenyl cation. nih.gov
Loss of NO₂: Cleavage of the C-N bond to lose the nitro group.
Loss of F: Cleavage of a C-F bond.
The following table outlines some of the expected key fragments and their theoretical exact masses, which can be identified and confirmed using HRMS.
| Fragment Ion | Proposed Structure | Theoretical Exact Mass (m/z) |
| [M]⁺ | [C₆H₃ClF₂NO₄S]⁺ | 256.9419 |
| [M - Cl]⁺ | [C₆H₃F₂NO₄S]⁺ | 221.9727 |
| [M - SO₂]⁺ | [C₆H₃ClF₂N]⁺ | 192.9848 |
| [M - Cl - SO₂]⁺ | [C₆H₃F₂N]⁺ | 158.0159 |
| [M - NO₂]⁺ | [C₆H₃ClF₂O₂S]⁺ | 210.9455 |
Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical chemistry studies focusing solely on this compound are not available in the public domain. The search did not yield any dedicated studies providing the detailed data required to populate the requested sections on its electronic structure, bonding analysis, or thermodynamic and kinetic modeling.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:
Computational and Theoretical Chemistry Studies of 2,6 Difluoronitrobenzenesulfonyl Chloride
Thermodynamic and Kinetic Modeling
Computational Prediction of Reaction Enthalpies and Free Energies
While general principles of these computational methods are well-documented for other compounds, applying them to 2,6-Difluoronitrobenzenesulfonyl chloride without specific research would result in speculation rather than factual reporting. Adhering to the principles of scientific accuracy and the strict constraints of the request, the article cannot be produced.
Transition State Localization and Activation Energy Calculations
No published studies detailing the localization of transition states or the calculation of activation energies for reactions involving this compound were identified. Such calculations are crucial for understanding reaction mechanisms and kinetics but appear not to have been performed or reported for this specific compound.
Solvent Effects Modeling via Implicit and Explicit Solvation Models
There is no available research on the modeling of solvent effects on this compound using either implicit or explicit solvation models. These studies would provide insight into how different solvent environments influence the compound's stability, reactivity, and spectral properties.
Molecular Dynamics (MD) Simulations
Conformational Analysis and Dynamic Behavior Studies
A search for molecular dynamics simulations focused on the conformational analysis and dynamic behavior of this compound yielded no results. Such simulations would be instrumental in characterizing the molecule's flexibility and the accessible conformations that may influence its reactivity.
Interactions with Solvents or Biological Environments (if applicable to a theoretical model)
No theoretical models or simulation studies detailing the interactions of this compound with solvents or biological molecules were found in the reviewed literature.
Structure-Reactivity Relationship (SRR) Studies
Correlation of Computational Descriptors with Experimental Reactivity
There are no documented structure-reactivity relationship studies for this compound that correlate computational descriptors (such as electrostatic potential, frontier molecular orbital energies, or atomic charges) with experimentally observed reactivity.
Prediction of Novel Reactivity Patterns for this compound Derivatives
Computational and theoretical chemistry are powerful tools for predicting the reactivity of organic compounds, offering insights into reaction mechanisms and energetics that can guide synthetic efforts. For derivatives of this compound, computational studies can elucidate how modifications to the parent structure influence its chemical behavior, leading to the prediction of novel reactivity patterns. These theoretical investigations often employ methods like Density Functional Theory (DFT) to model reaction pathways and predict outcomes.
Theoretical studies on related nitro-substituted benzenesulfonyl chlorides have demonstrated the profound impact of substituent positioning on electrochemical reduction mechanisms. scholaris.ca By analogy, computational models can be applied to derivatives of this compound to predict how different functional groups will alter the electron distribution and steric environment, thereby steering reactions toward novel products. For instance, the introduction of electron-donating or withdrawing groups at various positions on the aromatic ring is expected to significantly alter the activation energies of potential reactions.
One of the primary areas for predicting novel reactivity in these derivatives is in nucleophilic aromatic substitution (SNAr) reactions. Computational methods are adept at calculating the relative stabilities of isomeric σ-complex intermediates, which can predict the regioselectivity of these reactions with a high degree of accuracy. researchgate.net For derivatives of this compound, this means that the preferred site of nucleophilic attack can be determined computationally, allowing for the rational design of precursors for complex molecules. The reactivity of the sulfonyl chloride group itself can also be modulated by the substituents on the aromatic ring, potentially leading to new synthetic applications.
Furthermore, computational approaches can explore reaction pathways that are not immediately obvious from experimental observations. This includes the prediction of concerted versus stepwise mechanisms, which can be influenced by the nature of the nucleophile, the leaving group, and the solvent environment. researchgate.net By modeling the transition state structures and their corresponding energies, novel reaction conditions or unexpected products can be predicted for derivatives of this compound.
In silico screening of derivatives for potential biological activity represents another frontier for predicting novel reactivity. Computational tools can predict the cytotoxicity and molecular mechanisms of action for compounds structurally related to this compound. mdpi.com This allows for the targeted design of derivatives with potentially useful pharmacological properties, guiding synthetic chemists toward the most promising candidates.
The table below illustrates the type of data that can be generated from computational studies to predict the reactivity of hypothetical derivatives of this compound in a nucleophilic aromatic substitution reaction.
| Derivative (Substituent at C4) | Reaction Type | Predicted Regioselectivity | Calculated Activation Energy (kcal/mol) | Predicted Reaction Mechanism |
| -H (Parent Compound) | SNAr with MeO- | Attack at C2/C6 | 18.5 | Stepwise (Meisenheimer complex) |
| -OCH3 | SNAr with MeO- | Attack at C2/C6 | 19.8 | Stepwise (Meisenheimer complex) |
| -CN | SNAr with MeO- | Attack at C2/C6 | 16.2 | Stepwise (Meisenheimer complex) |
| -NH2 | SNAr with MeO- | Attack at C2/C6 | 20.1 | Stepwise (Meisenheimer complex) |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry.
Ultimately, the synergy between computational predictions and experimental validation is key to uncovering truly novel reactivity patterns for derivatives of this compound. Theoretical studies provide a roadmap for experimental exploration, saving time and resources by focusing on the most promising avenues for new discoveries in synthesis and materials science.
Q & A
Q. What are the established synthetic routes for 2,6-difluoronitrobenzenesulfonyl chloride, and how can reaction conditions be optimized for academic-scale preparation?
The synthesis typically involves sulfonation of 2,6-difluoronitrobenzene followed by chlorination using agents like PCl₅ or SOCl₂. Key optimization parameters include:
- Temperature control : Excessive heat during sulfonation may lead to decomposition; maintaining 0–5°C during chlorination minimizes side reactions.
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from toluene) improves purity (>97% GC, as noted for related fluorinated sulfonates ).
Q. Example Optimization Table
| Variable | Range Tested | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination Temp | 0–25°C | 5°C | 78 | 97 |
| Catalyst Loading | 0.5–2.0 eq AlCl₃ | 1.2 eq | 82 | 98 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how do key spectral features correlate with its structure?
- ¹H/¹⁹F NMR : The deshielded aromatic protons (δ 7.8–8.2 ppm) and fluorine atoms (δ -110 to -115 ppm) confirm substitution patterns. Splitting patterns distinguish ortho/meta/para fluorine effects .
- IR Spectroscopy : Strong S=O stretching (~1370 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) are diagnostic. Compare with IR data for 2,6-dichloro analogs .
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 253 (calculated for C₆H₂ClF₂NO₄S) and fragment ions (e.g., loss of SO₂Cl at m/z 175) validate the structure.
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity compared to non-nitrated analogs (e.g., 2,6-difluorobenzenesulfonyl chloride)?
The nitro group is a strong electron-withdrawing substituent, which:
- Reduces nucleophilic aromatic substitution (NAS) rates : Electron-deficient aromatic rings resist attack, requiring harsher conditions (e.g., elevated temps or stronger nucleophiles).
- Enhances stability toward hydrolysis : The nitro group stabilizes the sulfonyl chloride moiety via resonance, delaying hydrolysis compared to non-nitrated analogs.
- Directs regioselectivity : In multi-step reactions, the nitro group may act as a directing group for subsequent functionalization. Experimental studies on dichloronitro analogs support these trends .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization using this compound?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions (e.g., hydrolysis).
- Amine nucleophilicity : Sterically hindered amines require longer reaction times or higher temps.
- By-product analysis : Use HPLC-MS to detect hydrolyzed sulfonic acid by-products, which reduce yields.
Q. Methodological Approach :
Conduct a Design of Experiment (DoE) to screen solvent, temperature, and stoichiometry.
Compare kinetic profiles (via in situ IR) to identify rate-limiting steps.
Validate purity by ¹⁹F NMR, as fluorine signals are sensitive to impurities .
Q. How can computational chemistry (e.g., DFT) predict the electrophilic reactivity of this compound in diverse reaction environments?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict sites of electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity at the sulfonyl chloride.
- Solvent Effects : Use implicit solvent models (e.g., COSMO-RS) to simulate solvent polarity’s impact on reaction barriers.
- Transition State Modeling : Identify intermediates in sulfonamide formation, comparing activation energies for different amines. Studies on dichloro analogs demonstrate this approach’s utility .
Q. What are the challenges in quantifying trace impurities (e.g., hydrolyzed sulfonic acid) in this compound, and what analytical methods address them?
- HPLC-UV/ESI-MS : Use reverse-phase C18 columns with acidic mobile phases (0.1% TFA) to separate sulfonic acid impurities (retention time ~2–3 min).
- ¹⁹F NMR Quantitation : Integrate fluorine signals for the parent compound (δ -110 ppm) vs. hydrolyzed product (δ -105 ppm) .
- Limitations : Hydrolyzed products may co-elute with starting material in GC; thus, LC-MS is preferred for low-concentration detection.
Q. How does the steric and electronic interplay between fluorine and nitro substituents affect the compound’s utility in photoaffinity labeling or click chemistry?
- Steric Effects : The 2,6-difluoro substitution reduces steric hindrance at the sulfonyl chloride, enabling efficient conjugation with biomolecules.
- Electronic Effects : Fluorine’s electronegativity enhances stability under UV light (critical for photoaffinity probes), while the nitro group aids in radical stabilization during photocrosslinking.
- Case Study : Analogous 2,6-difluorophenylboronic esters show enhanced stability in Suzuki-Miyaura couplings, suggesting similar benefits for sulfonyl chloride derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
